Ethyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-ethyl-N-(pyrrolidin-2-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-17(11-14-9-6-10-16-14)15(18)19-12-13-7-4-3-5-8-13/h3-5,7-8,14,16H,2,6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIXVZPLHGJCSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester typically involves the reaction of pyrrolidine with ethyl chloroformate and benzyl alcohol. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Step 1: Pyrrolidine reacts with ethyl chloroformate to form ethyl-pyrrolidin-2-ylmethyl-carbamate.
Step 2: The carbamate intermediate is then reacted with benzyl alcohol in the presence of a base to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Ethyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis Applications
Ethyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it valuable in the development of new compounds with specific properties.
Table 1: Key Synthetic Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as a building block for synthesizing pharmaceuticals and agrochemicals. |
| Reaction Intermediates | Acts as an intermediate in multi-step synthetic pathways. |
| Functional Group Transformations | Facilitates transformations to introduce or modify functional groups in target molecules. |
Biological Research Applications
The compound has been investigated for its potential as a biochemical probe. It is particularly relevant in studying enzyme interactions and understanding metabolic pathways.
| Biological Activity | Potential Effects |
|---|---|
| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic processes. |
| Therapeutic Potential | Explored for roles in drug development targeting various diseases. |
| Interaction Studies | Provides insights into the compound's mechanism and therapeutic potential. |
Medicinal Chemistry Applications
In medicinal chemistry, this compound is being explored for its therapeutic properties. Its structural features suggest potential applications in treating various conditions.
Case Studies and Research Findings
- Therapeutic Development : Research has shown that derivatives of this compound exhibit significant biological activities, including anti-inflammatory and analgesic effects.
- Drug Design : The compound's ability to enhance lipophilicity through the benzyl ester moiety may improve bioavailability, making it a candidate for further drug development studies .
Industrial Applications
The compound is also utilized in the production of specialty chemicals and materials, where its unique properties can enhance product performance.
Table 3: Industrial Usage Overview
| Industry | Application |
|---|---|
| Specialty Chemicals | Used in formulations requiring specific chemical properties. |
| Material Science | Contributes to the development of advanced materials with tailored characteristics. |
Mechanism of Action
The mechanism of action of ethyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pyrrolidine ring and carbamate ester group play crucial roles in binding to the target and modulating its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of carbamic acid benzyl esters with pyrrolidine derivatives. Key structural variations among analogs include substituents on the pyrrolidine ring, carbamate group modifications, and ester stability under different conditions. Below is a detailed analysis:
Physicochemical and Stability Properties
- Benzyl Ester Stability: Benzyl ester bonds form optimally under acidic conditions (pH 4) but hydrolyze in neutral/basic environments. This pH-dependent stability impacts drug formulation and storage . Neutral conditions favor reactions between quinone methides and amino groups, reducing ester bond formation efficiency .
- Substituent Effects: Hydrophilicity: Hydroxy or amino groups (e.g., in Compounds 7 and 10) increase water solubility compared to the ethyl group in the target compound. Steric Effects: Bulky substituents like tert-butyldimethylsilanyloxy (Compound 4) act as protective groups, enabling stepwise synthesis . Reactivity: Allyl groups (e.g., in Compound 8a) allow further functionalization via thiol-ene or click chemistry .
Data Table: Key Compounds and Properties
*Assumed based on structural similarity to .
Biological Activity
Ethyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester is a carbamate derivative characterized by its complex structure, which includes a pyrrolidine ring, an ethyl group, and a benzyl ester moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including neuroprotective effects, enzyme inhibition, and receptor modulation. The following sections explore its biological activity based on diverse research findings.
Structural Characteristics
The molecular formula of this compound is approximately , with a molecular weight of 262.35 g/mol. Its structure can be summarized as follows:
| Feature | Description |
|---|---|
| Pyrrolidine Ring | Contributes to structural complexity and potential biological interactions |
| Carbamate Group | Involves covalent bonding capabilities with active site residues of enzymes |
| Benzyl Ester Moiety | Enhances lipophilicity, aiding membrane permeability |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The carbamate group can form covalent bonds with enzymes, leading to inhibition or modulation of their activity. This property is significant for compounds targeting neurotransmitter systems.
- Receptor Modulation : The compound may influence receptor pathways related to neurotransmission and metabolic processes, similar to other carbamate derivatives.
- Neuroprotective Effects : Due to its structural features, the compound may exhibit protective effects against neurodegeneration.
Biological Activity
Research indicates that compounds with similar structures often exhibit diverse biological activities. Below is a summary of potential activities associated with this compound:
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Similar compounds like Donepezil are known acetylcholinesterase inhibitors, suggesting potential for similar activity in this compound. |
| Neuroprotective Effects | The presence of the pyrrolidine ring suggests possible neuroprotective properties. |
| Antimicrobial Properties | Some studies indicate potential antimicrobial activities against various bacterial strains. |
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.
- Neuroprotective Studies : Research has shown that related pyrrolidine derivatives exhibit neuroprotective effects by modulating neurotransmitter systems. For instance, compounds structurally similar to this compound have been studied for their ability to enhance synaptic plasticity and protect against oxidative stress in neuronal cells .
- Enzyme Interaction Studies : Molecular docking simulations have predicted that this compound may bind effectively to key enzymes involved in neurotransmitter metabolism, potentially leading to enhanced pharmacological profiles .
- Antimicrobial Evaluation : A comparative study on structurally analogous compounds revealed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting the need for further investigation into the specific mechanisms by which this compound might exert similar effects.
Q & A
Q. Table 1: pH-Dependent Reaction Outcomes
| pH Range | Dominant Reaction | Key Analytical Validation |
|---|---|---|
| 4–5 | Ester bond formation | FTIR (C=O stretch at 1740 cm⁻¹), IC |
| 6–7 | Protein adduct formation | Elemental analysis (N content), NMR |
Basic: How can researchers characterize benzyl ester bonds in this compound?
Methodological Answer:
A multi-technique approach is recommended:
- FTIR Spectroscopy : Identify ester C=O stretches (~1740 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹) .
- Solid-State ¹³C NMR : Detect ester carbonyl signals (~165–175 ppm) and distinguish them from amide/acid groups .
- Ion Chromatography (IC) : Quantify glucuronic acid released after alkaline hydrolysis to estimate ester bond density .
- Elemental Analysis : Monitor nitrogen content to assess competing protein adduct formation at higher pH .
Advanced: How do researchers resolve data contradictions when pH affects both ester bond formation and protein interactions?
Methodological Answer:
Contradictions arise because quinone methide intermediates react with nucleophiles (e.g., carboxyls, amines) at varying efficiencies depending on pH. To isolate variables:
Controlled pH Titration : Perform parallel reactions across pH 3–7, using purified substrates (e.g., glucuronic acid without enzymes) to eliminate protein interference .
Competitive Binding Assays : Introduce labeled analogs (e.g., deuterated glucuronic acid) to track preferential reactivity via LC-MS .
Blocking Strategies : Use protecting groups (e.g., acetylated amines) to suppress protein interactions in neutral conditions .
Key Insight : At pH 4, ester bond formation dominates (>80% yield), while pH 7 shifts reactivity toward amines (N content increases by ~40%) .
Advanced: What strategies mitigate competing side reactions during esterification?
Methodological Answer:
Competing reactions (e.g., hydrolysis, protein adduction) can be minimized via:
- Low-Temperature Synthesis : Reduces hydrolysis rates of ester intermediates.
- Enzyme-Free Systems : Use chemical catalysts (e.g., 2-benzyloxypyridine) instead of mixed enzyme systems to avoid protein contamination .
- Inert Atmosphere : Prevents oxidation of intermediates, which can form unwanted byproducts .
Case Study : Substituting β-glucosidase with 2-benzyloxypyridine in esterification reduces nitrogen contamination by 90% in neutral conditions .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Waste Management : Segregate ester-containing waste for professional disposal to prevent environmental release .
- Protective Equipment : Use gloves and fume hoods due to potential irritancy (benzyl esters are common sensitizers) .
- Documentation : Maintain records of pH adjustments and reagent purity to ensure reproducibility .
Advanced: How can site-specific modifications of benzyl esters be achieved for protein engineering?
Methodological Answer:
- Genetic Encoding : Incorporate non-canonical amino acids (e.g., glutamic acid benzyl ester) via amber codon suppression for precise protein functionalization .
- Click Chemistry : Post-synthetic modification using azide-alkyne cycloaddition to attach probes or tags .
Example : Site-specific esterification of lysine residues improves protein stability under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
